molecular formula C21H20ClN3O B2381088 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one CAS No. 862828-02-2

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B2381088
CAS No.: 862828-02-2
M. Wt: 365.86
InChI Key: VPMIHRUVIHVRRZ-UHFFFAOYSA-N
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Description

4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a chemical compound designed for research and development purposes. Its molecular structure incorporates a benzimidazole moiety linked to a pyrrolidin-2-one ring, a scaffold frequently investigated in medicinal chemistry for its potential to interact with biological targets . Compounds featuring the benzimidazole core are known to exhibit a wide range of pharmacological activities in research settings, including exploration as anticonvulsant, analgesic, and anticancer agents . The specific research applications and mechanism of action for this particular compound are areas for scientific investigation. This product is intended for use by qualified researchers in a controlled laboratory environment. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-3-11-24-19-9-5-4-8-17(19)23-21(24)15-12-20(26)25(13-15)18-10-6-7-16(22)14(18)2/h3-10,15H,1,11-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMIHRUVIHVRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a complex organic molecule that exhibits a diverse range of biological activities due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H19_{19}ClN2_{2}O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen. The structure consists of a pyrrolidinone ring, an allyl-substituted benzo[d]imidazole moiety, and a chloro-methylphenyl group, which contribute to its biological interactions.

Functional Groups and Reactivity

The presence of various functional groups enhances the compound's reactivity and potential for interaction with biological targets. Key functional groups include:

  • Pyrrolidinone Ring : Known for its role in various pharmacological activities.
  • Allyl Group : Contributes to the compound's reactivity and potential for further modifications.
  • Chloro-Methylphenyl Group : Imparts unique electronic properties that can influence biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, imidazole derivatives have shown effectiveness against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .

Case Study: Antiviral Efficacy

A study demonstrated that certain imidazole derivatives significantly inhibited HSV replication, with some compounds reducing plaque formation by up to 69% at specific concentrations . This suggests potential for further exploration of the benzo[d]imidazole framework in antiviral drug development.

Antimicrobial Activity

The compound's structural similarity to other benzimidazole derivatives suggests potential antimicrobial properties. Studies have shown that related compounds exhibit moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .

Comparative Analysis of Antimicrobial Efficacy

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeReference
Compound AModerateGood
Compound BGoodModerate
4-(1-allyl...)To be determinedTo be determinedCurrent Study

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been reported to inhibit microtubule polymerization, which is crucial in cancer cell division . The mechanism likely involves disruption of mitotic spindle formation.

The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells. This pathway is critical for developing anticancer therapies targeting microtubule dynamics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

  • Formation of the Pyrrolidinone Ring : Utilizing cyclization reactions.
  • Allylation of Benzimidazole : Achieved through nucleophilic substitution.
  • Chlorination : Introducing the chloro group via electrophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its antimicrobial and anticancer properties. Research indicates that similar compounds can inhibit microtubule assembly, which is crucial for cell division. This inhibition can lead to antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast cancer and melanoma cells, suggesting potential therapeutic applications in oncology .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. Studies have shown that the compound exhibits significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex heterocyclic compounds. The allyl group allows for further functionalization, which can lead to derivatives with enhanced biological activities or novel properties .

Antimicrobial Studies

In one study, derivatives of similar compounds were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited MIC values ranging from 4–20 µmol/L, demonstrating efficacy comparable to traditional antibiotics . These findings underscore the potential of the compound in developing new antimicrobial agents.

Anticancer Research

Another significant study focused on the anticancer properties of related compounds. The research highlighted that certain derivatives showed potent activity against multiple cancer cell lines, including those resistant to conventional therapies. The mechanism was primarily linked to their ability to disrupt microtubule dynamics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Properties
Target Compound : 4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one - Allyl-substituted benzimidazole
- 3-Chloro-2-methylphenyl group
Not explicitly reported in evidence; inferred potential for cytotoxicity based on analogs .
4-(1-Butyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one Butyl instead of allyl on benzimidazole Likely higher lipophilicity compared to allyl analog; metabolic stability may differ.
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one Hydroxyphenyl substituent Lower cytotoxicity than halogenated analogs; hydroxyl group may enhance solubility .
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one Additional Cl on benzimidazole and dichloro-hydroxyphenyl High cytotoxicity against A549 cells (IC₅₀ = 7.2 µM); enhanced electron-withdrawing effects .
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Thiazolyl-naphthalenyl group Antibacterial/antifungal activity; bulkier substituents may limit bioavailability .
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one o-Tolyl (2-methylphenyl) without chlorine Reduced electron-withdrawing effects; potential for altered receptor binding .

Key Findings:

Substituent Effects on Bioactivity :

  • Halogenation (e.g., Cl) on the phenyl ring or benzimidazole correlates with enhanced cytotoxicity, as seen in 4-(5-chloro-1H-benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one . The target compound’s 3-chloro-2-methylphenyl group may offer a balance between cytotoxicity and metabolic stability.
  • Hydroxyl groups (e.g., 2-hydroxyphenyl analogs) improve solubility but reduce membrane permeability, limiting anticancer efficacy .

Role of Alkyl/Aryl Chains: Allyl vs. butyl groups: Allyl’s unsaturated bond may increase reactivity and metabolic oxidation risk, whereas butyl enhances lipophilicity .

Synthetic Pathways: The target compound likely follows synthetic routes similar to and , involving condensation of substituted benzimidazoles with pyrrolidinone precursors .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one?

Methodological Answer: The synthesis involves a multi-step approach:

Pyrrolidinone Core Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under basic or acidic conditions.

Benzimidazole Substitution : Condensation of 2-aminobenzimidazole derivatives with the pyrrolidinone core. Allylation of the benzimidazole nitrogen requires controlled reaction times to avoid over-alkylation.

Aryl Group Introduction : Friedel-Crafts alkylation or Ullmann coupling for attaching the 3-chloro-2-methylphenyl group.
Key Optimization Factors :

  • Catalysts : Use Pd/C or CuI for coupling reactions to enhance yield .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
  • Temperature Control : Allylation steps require mild heating (60–80°C) to prevent decomposition .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolve allyl protons (δ 5.0–6.0 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm). The 3-chloro-2-methylphenyl group shows distinct aromatic splitting patterns .
    • 2D NMR (HSQC, HMBC) : Assigns connectivity between the pyrrolidinone core and substituents .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 380.8) and fragmentation patterns .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?

Methodological Answer: Contradictions often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using ISO-certified cell lines .
  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic Interference : Perform liver microsomal stability assays to identify metabolites that may alter activity .
    Case Study : Inconsistent IC₅₀ values for kinase inhibition were traced to residual DMSO in stock solutions, resolved by lyophilization .

Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Screen against kinase domains (e.g., JAK2, EGFR) using the pyrrolidinone carbonyl as a hinge-binding motif .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to validate binding poses .
  • QSAR Models : Train models using benzimidazole derivatives’ IC₅₀ data to predict activity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Allyl Group Modifications : Replace the allyl group with propargyl or cyclopropyl to enhance metabolic stability. Propargyl analogs showed 2× higher half-life in microsomes .
  • Chlorophenyl Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to boost kinase affinity .
  • Pyrrolidinone Ring Expansion : Test piperidinone analogs to improve solubility without losing target engagement .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data from cytotoxicity assays?

Methodological Answer:

  • Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to calculate IC₅₀ values (GraphPad Prism).
  • ANOVA with Tukey’s Post Hoc Test : Compare means across treatment groups (e.g., 10–100 µM dose ranges) .
  • Resazurin Assay Validation : Normalize data to untreated controls to minimize plate-to-plate variability .

Q. How should researchers assess the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .
  • Pharmacokinetic (PK) Modeling : Apply compartmental models to predict in vivo half-life and bioavailability .

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